1H-indol-3-yl(pyrrolidin-1-yl)acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

1H-Indol-3-yl(pyrrolidin-1-yl)acetic acid (CAS 1010916-05-8) is a synthetic indoleacetic acid derivative bearing an α-pyrrolidine substituent, with molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol. The compound exists as a racemic mixture due to a single undefined stereocenter at the α-carbon and is typically supplied at ≥95% purity.

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 1010916-05-8
Cat. No. B2999409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-3-yl(pyrrolidin-1-yl)acetic acid
CAS1010916-05-8
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESC1CCN(C1)C(C2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C14H16N2O2/c17-14(18)13(16-7-3-4-8-16)11-9-15-12-6-2-1-5-10(11)12/h1-2,5-6,9,13,15H,3-4,7-8H2,(H,17,18)
InChIKeyONDDKCJABRYASU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indol-3-yl(pyrrolidin-1-yl)acetic acid (CAS 1010916-05-8): Baseline Physicochemical and Structural Characterization for Informed Sourcing


1H-Indol-3-yl(pyrrolidin-1-yl)acetic acid (CAS 1010916-05-8) is a synthetic indoleacetic acid derivative bearing an α-pyrrolidine substituent, with molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol [1]. The compound exists as a racemic mixture due to a single undefined stereocenter at the α-carbon and is typically supplied at ≥95% purity . Its computed XLogP3-AA is -0.1 and topological polar surface area (TPSA) is 56.3 Ų, distinguishing it from the endogenous auxin indole-3-acetic acid (IAA) in terms of lipophilicity [1].

Why 1H-Indol-3-yl(pyrrolidin-1-yl)acetic acid Cannot Be Default-Substituted by Other Indoleacetic Acid Derivatives


Indoleacetic acid derivatives exhibit steep structure–activity relationships; even modest changes to the α-substituent or ring system can profoundly alter pharmacological profile, toxicity, and pharmacokinetics. For example, the endogenous compound indole-3-acetic acid (IAA) acts as a plant auxin with negligible mammalian anti-inflammatory activity, whereas the α-substituted clinical agent indomethacin is a potent COX inhibitor but carries significant gastrointestinal and renal toxicity [1]. The 1-pyrrolidinyl group in the title compound introduces a basic tertiary amine that is absent in IAA, generating a zwitterionic character that can influence solubility, permeability, and target engagement in ways that close analogs such as indomethacin (piperidinyl-containing) do not replicate. Generic interchange without matched structural and pharmacological data therefore risks both efficacy failure and unforeseen off-target effects.

Quantitative Differentiation Evidence for 1H-Indol-3-yl(pyrrolidin-1-yl)acetic acid


Lipophilicity Shift vs. Indole-3-acetic Acid (IAA) Alters Absorption and Distribution Prediction

The target compound displays a computed XLogP3-AA of -0.1, substantially lower than the 1.4–1.5 range for indole-3-acetic acid (IAA), indicating a >10-fold reduction in octanol–water partition coefficient [1]. This shift is attributable to the polar pyrrolidine nitrogen, which imparts zwitterionic character absent in IAA. In drug development, decreasing logP below 0 often correlates with reduced passive membrane permeability but improved aqueous solubility and lower non-specific protein binding, directly impacting oral bioavailability and CNS penetration predictions. Such differences cannot be inferred from IAA-based models, making experimental ADME profiling mandatory when selecting this compound for in vivo studies.

Lipophilicity Drug-likeness Physicochemical profiling

Enhanced Topological Polar Surface Area (TPSA) Differentiates Brain Penetration Potential from Indomethacin

The target compound exhibits a TPSA of 56.3 Ų, larger than that of indomethacin (TPSA ≈ 49.6 Ų) due to the freely rotating pyrrolidine ring [1]. In CNS drug design, compounds with TPSA < 60–70 Ų are generally considered permeable, but every angstrom increase above 50 Ų reduces the probability of passive blood-brain barrier penetration. This quantitative TPSA difference, combined with a lower logP than indomethacin (XLogP ≈ 4.3), suggests the target compound will have significantly lower CNS exposure than indomethacin, potentially reducing central side effects while retaining peripheral anti-inflammatory activity, a hypothesis supported by the class-level anti-ulcer and reduced gastrointestinal toxicity claims in patent US 5,177,223 [2].

CNS permeability Physicochemical property TPSA

Class-Level Anti-Inflammatory Potency with Reduced Gastrointestinal Liability Versus Indomethacin

Patent US 5,177,223 explicitly claims that indoleacetic acid derivatives bearing a 1-pyrrolidinyl group (Formula I, X = pyrrolidinyl) demonstrate strong anti-inflammatory action comparable to indomethacin but with extremely reduced digestive organ toxicity, a well-known liability of indomethacin [1]. While no specific IC50 or ED50 data for the exact title compound are disclosed, the patent's generic data establish that the pyrrolidinyl substitution is a key determinant of the improved therapeutic index. Users should note that quantitative confirmation via independent carrageenan-induced edema or COX selectivity assays is required to rank this compound definitively against indomethacin (e.g., indomethacin ED50 ≈ 2–5 mg/kg p.o. in rat paw edema models).

Anti-inflammatory Ulcerogenicity NSAID-like

One-Pot Synthetic Accessibility from Commodity Reagents Reduces Supply-Chain Dependency

A published retrosynthetic analysis demonstrates that 1H-indol-3-yl(pyrrolidin-1-yl)acetic acid can be constructed via a direct one-pot reaction combining indole, glyoxylic acid, and pyrrolidine under mild conditions, without requiring protecting groups or transition-metal catalysts . This contrasts sharply with the multi-step synthesis of indomethacin (requiring acylation, cyclization, and resolution steps) and with many proprietary α-amino acid derivatives that demand chiral auxiliaries. The short, convergent route translates to reduced lead times and lower manufacturing costs for bulk procurement.

Synthetic chemistry Supply chain Cost efficiency

Research and Industrial Applications for 1H-Indol-3-yl(pyrrolidin-1-yl)acetic acid


Peripherally Restricted Anti-Inflammatory Probe Development

The compound's low computed logP (-0.1) and elevated TPSA (56.3 Ų) relative to indomethacin suggest a peripherally restricted distribution profile, making it a rational starting point for designing anti-inflammatory agents that avoid CNS-mediated side effects [1]. Researchers evaluating NSAID-like scaffolds with reduced brain exposure should prioritize this compound over indomethacin (TPSA 49.6 Ų, XLogP 4.3) for head-to-head peripheral selectivity studies [2].

Inflammatory Bowel Disease (IBD) and Gastrointestinal-Sparing NSAID Research

Patent US 5,177,223 teaches that 1-pyrrolidinyl-substituted indoleacetic acid derivatives exhibit strong anti-inflammatory activity with markedly reduced gastrointestinal injury versus indomethacin [1]. This compound is therefore suited for experimental colitis and arthritis models where GI toxicity is an experimental confounder, and for SAR studies aimed at dissociating anti-inflammatory efficacy from COX-1-mediated gastric damage.

Physicochemical Property Benchmarking and ADME Training Sets

With a well-defined set of computed descriptors (XLogP -0.1, TPSA 56.3 Ų, HBD 2, HBA 3, rotatable bonds 3) and a single undefined stereocenter, this compound serves as an excellent calibration standard for in silico ADME models, particularly for predicting permeability and solubility of zwitterionic indoleacetic acids [1]. Its intermediate polarity fills a gap in training sets that are dominated by either highly lipophilic NSAIDs or highly polar amino acids.

Cost-Efficient Scale-Up for Preclinical Toxicology Batches

The one-pot, three-component synthesis from indole, glyoxylic acid, and pyrrolidine enables rapid and economical scale-up compared to multi-step indoleacetic acid derivatives such as indomethacin or etodolac [1]. Procurement teams requiring gram-to-kilogram quantities for regulatory toxicology studies should evaluate this compound's synthetic simplicity as a driver of lower cost and faster delivery timelines.

Quote Request

Request a Quote for 1H-indol-3-yl(pyrrolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.